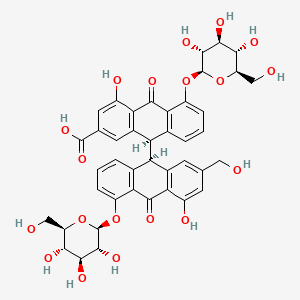
4-PIPERIDINE-D9-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidine-D9-Carboxamide is a stable isotope-labeled compound, often used as a reference material in various scientific studies. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium labeling (D9) makes it particularly useful in research involving mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidine-D9-Carboxamide typically involves the deuteration of piperidine derivatives. One common method includes the hydrogenation of piperidine-4-carboxamide in the presence of deuterium gas. This process ensures the incorporation of deuterium atoms into the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidine-D9-Carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides and thiolates can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Piperidine-D9-Carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reference material in mass spectrometry for the quantification of piperidine derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of piperidine compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 4-Piperidine-D9-Carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, making it a potential candidate for antimicrobial research .
Comparison with Similar Compounds
Piperidine-4-Carboxamide: A non-deuterated analog with similar chemical properties but lacks the isotopic labeling.
N-(Piperidine-4-yl) Benzamide: A compound with a benzamide group, showing different pharmacological activities.
Uniqueness: The uniqueness of 4-Piperidine-D9-Carboxamide lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic labeling allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research .
Properties
CAS No. |
1219803-20-9 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
137.23 |
IUPAC Name |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D |
InChI Key |
DPBWFNDFMCCGGJ-UHUJFCCWSA-N |
SMILES |
C1CNCCC1C(=O)N |
Synonyms |
4-PIPERIDINE-D9-CARBOXAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester](/img/structure/B581103.png)


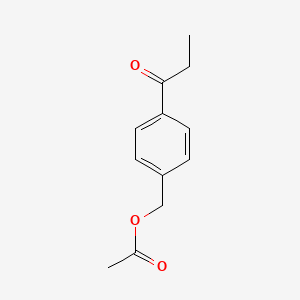
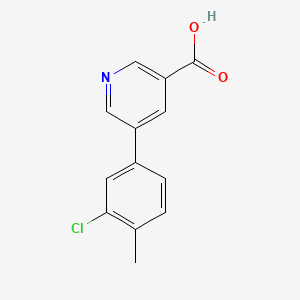

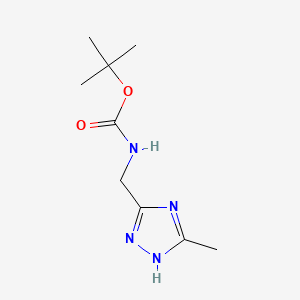
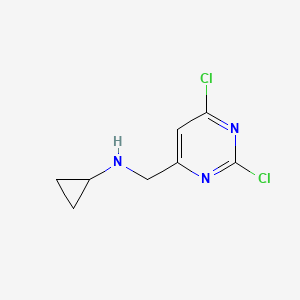
![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)
